Cas no 78950-36-4 (3-Aminothiobenzamide)
3-Aminothiobenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-Aminothiobenzamide
- 3-Amino-Thiobenzamide
- 3-amino Benzthioamide
- 3-aminobenzenecarbothioamide
- 3-Amino-thiobenzamid
- 3-Amino-thiobenzoesaeure-amid
- 3-amino-thiobenzoic acid amide
- 3-azanylbenzenecarbothioamide
- Benzenecarbothioamide,3-amino
- Benzenecarbothioamide, 3-amino- (9CI)
- AKOS012535884
- 3-Aminobenzenecarbothioamide #
- SCHEMBL1091579
- MFCD04973325
- AS-44306
- CS-0186764
- 78950-36-4
- A10495
- A839538
- DTXSID10366200
- PD019765
- 3-aminobenzothioamide
- AB21283
- 3-Aminobenzenecarbothioamide (ACI)
- 3-Aminobenzene-1-carbothioamide
- SY359627
-
- MDL: MFCD04973325
- Inchi: 1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10)
- InChI Key: ZKWTUTBIHCNCKU-UHFFFAOYSA-N
- SMILES: S=C(C1C=C(N)C=CC=1)N
Computed Properties
- Exact Mass: 152.04100
- Monoisotopic Mass: 152.041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.1A^2
- XLogP3: 0.7
Experimental Properties
- Density: 1.286
- Melting Point: 127-131℃
- Boiling Point: 343.4 °C at 760 mmHg
- Flash Point: 343.4 °C at 760 mmHg
- Refractive Index: 1.719
- PSA: 84.13000
- LogP: 2.18450
- Sensitiveness: Air & Moisture Sensitive
3-Aminothiobenzamide Security Information
- Hazard Category Code: 36/37/38-43-36-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:26-36/37/39
- Risk Phrases:R36/37/38
3-Aminothiobenzamide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Aminothiobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68736-1g |
3-amino Benzthioamide |
78950-36-4 | 98% | 1g |
¥740.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68736-5g |
3-amino Benzthioamide |
78950-36-4 | 98% | 5g |
¥2830.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68736-500mg |
3-amino Benzthioamide |
78950-36-4 | 98% | 500mg |
¥393.00 | 2022-04-26 | |
| Fluorochem | 021308-1g |
3-Aminothiobenzamide |
78950-36-4 | 97% | 1g |
£43.00 | 2022-02-28 | |
| Fluorochem | 021308-5g |
3-Aminothiobenzamide |
78950-36-4 | 97% | 5g |
£155.00 | 2022-02-28 | |
| Fluorochem | 021308-25g |
3-Aminothiobenzamide |
78950-36-4 | 97% | 25g |
£465.00 | 2022-02-28 | |
| Alichem | A019097356-100g |
3-Aminobenzothioamide |
78950-36-4 | 97% | 100g |
$639.00 | 2023-09-01 | |
| TRC | A576913-1g |
3-Aminothiobenzamide |
78950-36-4 | 1g |
$ 55.00 | 2022-06-08 | ||
| TRC | A576913-5g |
3-Aminothiobenzamide |
78950-36-4 | 5g |
$ 230.00 | 2022-06-08 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51806-1g |
3-Aminothiobenzamide, 97% |
78950-36-4 | 97% | 1g |
¥2007.00 | 2023-03-16 |
3-Aminothiobenzamide Production Method
Production Method 1
3-Aminothiobenzamide Preparation Products
3-Aminothiobenzamide Suppliers
3-Aminothiobenzamide Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-Aminothiobenzamide
Recent Advances in the Study of 3-Aminothiobenzamide (CAS: 78950-36-4) in Chemical Biology and Pharmaceutical Research
3-Aminothiobenzamide (CAS: 78950-36-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by the presence of both amino and thioamide functional groups, has demonstrated potential in various applications, including enzyme inhibition, drug development, and as a building block in synthetic chemistry. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic potential.
One of the key areas of research involving 3-Aminothiobenzamide is its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors have gained attention for their potential in cancer therapy, particularly in treating tumors with deficiencies in homologous recombination repair pathways. Recent studies have shown that 3-Aminothiobenzamide exhibits competitive inhibition against PARP-1, with promising selectivity and potency. These findings suggest its potential as a lead compound for developing novel anticancer agents.
In addition to its role in PARP inhibition, 3-Aminothiobenzamide has been investigated for its antioxidant properties. Research indicates that the thioamide moiety contributes to its ability to scavenge reactive oxygen species (ROS), making it a candidate for mitigating oxidative stress-related diseases. Recent in vitro studies have demonstrated its efficacy in protecting cells from oxidative damage, further supporting its potential therapeutic applications.
The synthesis and structural modification of 3-Aminothiobenzamide have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of derivatives with enhanced bioavailability and reduced toxicity. For instance, recent work has explored the introduction of substituents on the benzene ring to improve the compound's pharmacokinetic properties. These modifications have yielded derivatives with improved solubility and stability, which are critical for drug development.
Furthermore, computational studies have provided insights into the molecular interactions of 3-Aminothiobenzamide with biological targets. Molecular docking and dynamics simulations have revealed key binding interactions and conformational changes associated with its inhibitory activity. These computational approaches complement experimental studies and aid in the rational design of more effective derivatives.
In conclusion, 3-Aminothiobenzamide (CAS: 78950-36-4) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its dual functionality as a PARP inhibitor and antioxidant, coupled with advances in its synthesis and structural optimization, underscores its potential for therapeutic development. Ongoing research is expected to further elucidate its mechanisms and expand its applications in medicine and beyond.
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